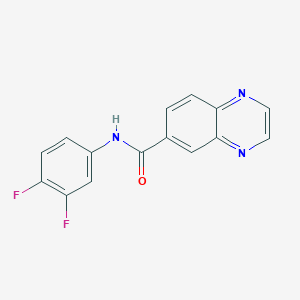
N-(3,4-difluorophenyl)quinoxaline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-二氟苯基)喹喔啉-6-甲酰胺: 是一种属于喹喔啉家族的化合物。喹喔啉是含氮杂环化合物,以其多样的药理活性而闻名。
准备方法
合成路线和反应条件
N-(3,4-二氟苯基)喹喔啉-6-甲酰胺的合成通常涉及 3,4-二氟苯胺与喹喔啉-6-羧酸的反应。反应通常在惰性气氛下进行,在偶联剂(如 N,N'-二环己基碳二亚胺 (DCC))和催化剂(如 4-二甲氨基吡啶 (DMAP))的存在下进行。 反应混合物在室温下搅拌数小时,直至生成所需的产物 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但在更大规模上进行。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,还采用重结晶和色谱等纯化技术来获得高纯度的化合物。
化学反应分析
反应类型
N-(3,4-二氟苯基)喹喔啉-6-甲酰胺会发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)进行氧化。
还原: 可以使用还原剂(如硼氢化钠或氢化铝锂)进行还原反应。
取代: 该化合物可以进行亲核取代反应,特别是在氟原子上,使用试剂(如甲醇钠或叔丁醇钾)。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 甲醇中的甲醇钠。
形成的主要产物
氧化: 形成喹喔啉-6-羧酸衍生物。
还原: 形成还原的喹喔啉衍生物。
取代: 形成具有不同官能团的取代喹喔啉衍生物。
科学研究应用
N-(3,4-二氟苯基)喹喔啉-6-甲酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建模块。
生物学: 研究其作为抗菌和抗真菌剂的潜力.
医学: 研究其潜在的抗癌和抗炎特性.
工业: 用于开发新材料和药物。
作用机制
N-(3,4-二氟苯基)喹喔啉-6-甲酰胺的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物已知会抑制某些酶和受体,从而导致其生物学效应。 例如,它可能抑制拓扑异构酶的活性,拓扑异构酶对于 DNA 复制和细胞分裂至关重要 . 这种抑制会导致抑制癌细胞生长和增殖。
相似化合物的比较
类似化合物
- 3-氨基-N-(4-甲氧基苯基)-2-喹喔啉甲酰胺
- 2,3-二苯基喹喔啉-6-磺酰氯
- 喹喔啉 1,4-二-N-氧化物
独特性
N-(3,4-二氟苯基)喹喔啉-6-甲酰胺的独特之处在于它含有二氟苯基,这赋予其独特的化学和生物学特性。 这种结构特征提高了它的稳定性和反应活性,使其成为各种应用中宝贵的化合物 .
生物活性
N-(3,4-Difluorophenyl)quinoxaline-6-carboxamide is a synthetic compound that belongs to the quinoxaline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial and anticancer agent, along with relevant structure-activity relationships (SAR) and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a quinoxaline core substituted with a 3,4-difluorophenyl group and a carboxamide functional group. The synthesis typically involves the condensation of 3,4-difluoroaniline with quinoxaline-6-carboxylic acid under specific conditions to yield the desired compound.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : The compound has shown significant inhibition against bacterial enzymes, particularly DNA gyrase, disrupting DNA replication in bacterial cells. This mechanism is crucial for its antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Research indicates that this compound may inhibit key pathways involved in cancer cell proliferation. It has demonstrated cytotoxic effects on various cancer cell lines, including cervical cancer (HeLa) and liver cancer (SMMC-7721), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several quinoxaline derivatives, including this compound. The compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating resistant bacterial infections .
- Antitumor Activity : In a comparative study against various cancer cell lines, this compound demonstrated superior cytotoxicity compared to traditional chemotherapeutics. Its mechanism was linked to the induction of apoptosis in cancer cells through the activation of pro-apoptotic pathways .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- Fluorine Substitution : The presence of fluorine atoms at positions 3 and 4 on the phenyl ring enhances lipophilicity and improves binding affinity to biological targets.
- Carboxamide Group : This functional group plays a crucial role in stabilizing the compound's interaction with target proteins, contributing to its overall biological activity .
属性
分子式 |
C15H9F2N3O |
|---|---|
分子量 |
285.25 g/mol |
IUPAC 名称 |
N-(3,4-difluorophenyl)quinoxaline-6-carboxamide |
InChI |
InChI=1S/C15H9F2N3O/c16-11-3-2-10(8-12(11)17)20-15(21)9-1-4-13-14(7-9)19-6-5-18-13/h1-8H,(H,20,21) |
InChI 键 |
UDUGLWOKTWLXSH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)NC3=CC(=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















